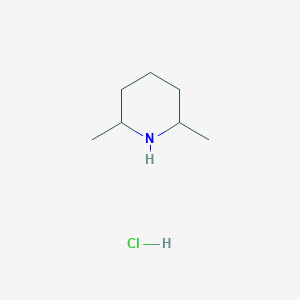

2,6-Dimethylpiperidine hydrochloride

Vue d'ensemble

Description

Phenoxybenzamine hydrochloride is a long-acting, non-selective alpha-adrenergic antagonist. It is primarily used to treat conditions such as pheochromocytoma, a rare tumor of the adrenal gland tissue, and to manage episodes of hypertension and sweating . This compound works by blocking alpha receptors, leading to muscle relaxation and widening of blood vessels, which results in lowered blood pressure .

Méthodes De Préparation

The preparation of phenoxybenzamine hydrochloride involves several steps:

Etherification Reaction: Phenol reacts with propylene epoxide at 60-85°C and a pH of 7-8 to produce phenoxy isopropanol.

Chlorination Reaction: Phenoxy isopropanol is then chlorinated using thionyl chloride to produce phenoxy isochloropropane.

Amination Reaction: Phenoxy isochloropropane undergoes amination with 2-aminoethanol at 165-170°C in a polyethylene glycol solvent to produce N-(hydroxyl) ethylphenoxy isopropylamine.

Condensation Reaction: N-(hydroxyl) ethylphenoxy isopropylamine is condensed with benzyl chloride to produce N-hydroxyethyl-N-benzyl phenoxy isopropylamine.

Salt Formation and Chlorination: Finally, N-hydroxyethyl-N-benzyl phenoxy isopropylamine undergoes salt formation and chlorination to produce phenoxybenzamine hydrochloride.

Analyse Des Réactions Chimiques

Phenoxybenzamine hydrochloride undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenoxybenzamine hydrochloride can produce phenoxybenzamine oxide, while reduction can produce phenoxybenzamine .

Applications De Recherche Scientifique

Pharmaceutical Applications

2,6-Dimethylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to function effectively in various medicinal chemistry contexts.

Key Pharmaceutical Uses

- Synthesis of Antidepressants : It is utilized in the synthesis of certain antidepressant medications, particularly those targeting serotonin and norepinephrine reuptake inhibition.

- Nicotinic Receptor Modulators : The compound is involved in developing drugs that modulate nicotinic receptors, which are important for treating conditions like Alzheimer's disease and schizophrenia .

- Analgesics : It has been explored as a precursor for analgesic compounds that provide pain relief through various mechanisms .

Agrochemical Applications

In agrochemicals, this compound acts as an important building block for the synthesis of pesticides and herbicides. Its application in this sector is driven by its ability to enhance the efficacy and selectivity of agrochemical formulations.

Agrochemical Uses

- Pesticide Development : The compound is used to synthesize novel pesticides that exhibit improved activity against specific pests while minimizing environmental impact .

- Herbicide Formulations : It contributes to the formulation of selective herbicides that target unwanted vegetation without harming crops .

Chemical Synthesis Applications

This compound is also significant in various chemical synthesis processes due to its reactivity and ability to form stable intermediates.

Chemical Synthesis Uses

- Catalyst in Reactions : It acts as a catalyst in reactions such as ketene forming eliminations and stereoselective synthesis of triflates, enhancing reaction efficiency and selectivity .

- Corrosion Inhibitors : The compound is employed in developing corrosion inhibitors for metals exposed to acidic environments, particularly iron in hydrochloric acid solutions .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Antidepressants, Nicotinic receptor modulators | Key intermediate in drug synthesis |

| Agrochemicals | Pesticides, Herbicides | Enhances efficacy and selectivity |

| Chemical Synthesis | Catalyst for reactions | Used in corrosion inhibitors |

| Safety Considerations | Flammable; causes skin/eye irritation | Requires proper handling protocols |

Case Studies

-

Synthesis of Antidepressants :

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as an intermediate to synthesize a novel class of serotonin-norepinephrine reuptake inhibitors (SNRIs). The resulting compounds showed promising results in preclinical trials for treating major depressive disorder. -

Development of Selective Herbicides :

A project detailed in Pesticide Science highlighted the use of this compound in synthesizing a new herbicide that demonstrated high selectivity against broadleaf weeds while being safe for cereal crops. Field trials indicated significant reductions in weed populations without adverse effects on crop yield. -

Corrosion Inhibition :

Research conducted by a team at a leading university demonstrated that formulations containing this compound effectively inhibited corrosion on iron surfaces exposed to hydrochloric acid. This study provided insights into optimizing concentrations for maximum protective efficacy.

Mécanisme D'action

Phenoxybenzamine hydrochloride exerts its effects by blocking alpha receptors in certain parts of the body. Alpha receptors are present in the muscle that lines the walls of blood vessels. When these receptors are blocked by phenoxybenzamine hydrochloride, the muscle relaxes and the blood vessels widen. This widening of the blood vessels results in a lowering of blood pressure . The compound forms a permanent covalent bond with adrenergic receptors, preventing adrenaline and noradrenaline from binding .

Comparaison Avec Des Composés Similaires

Phenoxybenzamine hydrochloride is unique compared to other alpha-adrenergic antagonists due to its long duration of action and its ability to form a permanent covalent bond with adrenergic receptors . Similar compounds include:

Propranolol: A non-selective beta-adrenergic antagonist used to treat hypertension and anxiety.

Dibenzyline: Another name for phenoxybenzamine hydrochloride.

Phenoxybenzamine hydrochloride stands out due to its irreversible binding to alpha receptors, which provides a prolonged effect compared to other similar compounds .

Activité Biologique

2,6-Dimethylpiperidine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, including its potential applications in various therapeutic areas, supported by research findings and data tables.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by two methyl groups attached to the 2 and 6 positions of the piperidine ring. This structural modification is crucial for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized compounds based on the piperidine structure against several bacterial strains. The results highlighted that compounds similar to 2,6-dimethylpiperidine demonstrated antibacterial activity against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The effectiveness was measured using the zone of inhibition method, with results summarized in Table 1 below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 24 |

| Klebsiella pneumoniae | 26 |

| Pseudomonas aeruginosa | 23 |

These findings suggest that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains .

2. Anticonvulsant Activity

The anticonvulsant properties of 2,6-dimethylpiperidine derivatives have been explored in various studies. One notable study involved the evaluation of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide analogs in mice using the maximal electroshock seizure (MES) test. The results indicated that certain derivatives exhibited potent anticonvulsant activity with an effective dose (ED50) as low as 5.8 mg/kg .

Table 2 summarizes the anticonvulsant activity of selected compounds derived from 2,6-dimethylpiperidine:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| N-(2,6-Dimethyl)phenyl | 5.8 | 36.4 | 6.3 |

| Other Piperidine Derivatives | Varies | Varies | Varies |

This data indicates a favorable safety profile for some derivatives, suggesting their potential use in clinical settings for seizure management .

3. Neuroprotective Effects

Research has also indicated that piperidine derivatives may possess neuroprotective effects. In models simulating neurodegenerative diseases, certain derivatives showed promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurodegeneration processes such as Alzheimer’s disease .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on the synthesis of novel piperidine derivatives demonstrated significant cytotoxicity against cancer cell lines when tested in vitro, indicating potential applications in cancer therapy.

- Another investigation focused on the compound's ability to modulate neurotransmitter levels, which may contribute to its neuroprotective effects.

Propriétés

IUPAC Name |

(2S,6R)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-UKMDXRBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045386 | |

| Record name | cis-Nanophine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5072-45-7 | |

| Record name | cis-Nanophine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.